1-(2-bromopyridin-4-yl)pyrrolidin-2-one
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Overview
Description
1-(2-Bromopyridin-4-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidin-2-one ring substituted with a 2-bromopyridin-4-yl group
Mechanism of Action
Target of Action
The primary target of 1-(2-bromopyridin-4-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .
Mode of Action
This compound interacts with PRS, inhibiting its function
Biochemical Pathways
The inhibition of PRS affects the protein synthesis pathway in the malaria parasite, Plasmodium . This disruption in protein synthesis leads to the death of the parasite.
Pharmacokinetics
The compound has shown oral efficacy in a humanized murine model of pf malaria , suggesting good bioavailability.
Result of Action
The inhibition of PRS by this compound leads to the death of the malaria parasite, Plasmodium . This makes it a promising starting point for the identification of novel antimalarial prophylactic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromopyridin-4-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with pyrrolidin-2-one under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromopyridin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and bases such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrrolidin-2-one derivatives.
Oxidation and Reduction: N-oxides or dehalogenated products.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-(2-Bromopyridin-4-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the bromopyridinyl group.
2-Bromopyridine: A related compound with a bromine atom on the pyridine ring but without the pyrrolidin-2-one moiety.
Uniqueness
1-(2-Bromopyridin-4-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the 2-bromopyridinyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
CAS No. |
1142194-75-9 |
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Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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